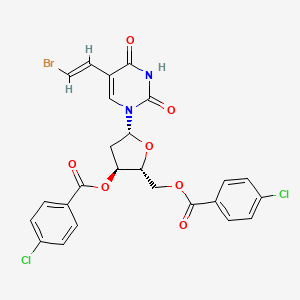

(2R,3S,5R)-5-(5-((E)-2-bromovinyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-chlorobenzoate

Description

The compound (2R,3S,5R)-5-(5-((E)-2-bromovinyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-chlorobenzoate features a pyrimidine-2,4-dione core substituted with an (E)-2-bromovinyl group at position 5, a tetrahydrofuran backbone with stereospecific (2R,3S,5R) configuration, and dual 4-chlorobenzoate ester groups.

Properties

IUPAC Name |

[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BrCl2N2O7/c26-10-9-16-12-30(25(34)29-22(16)31)21-11-19(37-24(33)15-3-7-18(28)8-4-15)20(36-21)13-35-23(32)14-1-5-17(27)6-2-14/h1-10,12,19-21H,11,13H2,(H,29,31,34)/b10-9+/t19-,20+,21+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZHXZBXXUFBMH-JQTKOYJDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BrCl2N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601151971 | |

| Record name | Uridine, 5-[(1E)-2-bromoethenyl]-2′-deoxy-, 3′,5′-bis(4-chlorobenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601151971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87531-10-0 | |

| Record name | Uridine, 5-[(1E)-2-bromoethenyl]-2′-deoxy-, 3′,5′-bis(4-chlorobenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87531-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine, 5-[(1E)-2-bromoethenyl]-2′-deoxy-, 3′,5′-bis(4-chlorobenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601151971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(1E)-2-bromoethenyl]-2'-deoxy-, 3',5'-bis(4-chlorobenzoate) uridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound (2R,3S,5R)-5-(5-((E)-2-bromovinyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-chlorobenzoate, often referred to as a novel derivative in the class of pyrimidines and tetrahydrofuran compounds, has garnered attention for its potential biological activities. This article synthesizes findings from various studies regarding its pharmacological properties, mechanisms of action, and therapeutic potentials.

- Molecular Formula : C28H25BrClN2O6

- Molecular Weight : 573.07 g/mol

- CAS Number : 77222-61-8

Antiviral Activity

Research indicates that the compound exhibits significant antiviral properties. It functions as an analog of nucleoside monophosphates and has been studied for its efficacy against viral infections. The prodrug approach enhances its bioavailability and intracellular delivery, which is crucial for its antiviral action .

Antimicrobial Properties

The compound has shown promising results against various bacterial strains. The presence of the bromovinyl group enhances its interaction with microbial enzymes, potentially leading to the inhibition of cell wall synthesis and other vital processes in bacteria .

Antioxidant Activity

In vitro studies have demonstrated that this compound possesses antioxidant properties, which are essential in combating oxidative stress in cells. The antioxidant activity was assessed through DPPH radical scavenging assays, revealing a significant capacity to neutralize free radicals .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication : By mimicking nucleosides, it interferes with viral RNA synthesis.

- Antibacterial Mechanisms : It disrupts bacterial cell wall synthesis and alters membrane permeability.

- Antioxidant Mechanism : The compound scavenges free radicals and reduces oxidative damage in cellular environments.

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

In a study published in Nature Communications, the compound was tested against a panel of RNA viruses. The results indicated that it effectively inhibited viral replication with an IC50 value comparable to existing antiviral drugs .

Case Study: Antioxidant Properties

A recent study evaluated the antioxidant effects using various concentrations of the compound on cultured human cells exposed to oxidative stress. The findings suggested a dose-dependent increase in cell viability and reduction in markers of oxidative damage .

Scientific Research Applications

Medicinal Chemistry

This compound is a derivative of bromovinyl-deoxyuridine (BVDU), which is known for its antiviral properties. BVDU acts primarily as a nucleoside analog, inhibiting viral replication by interfering with viral DNA synthesis. The specific structural modifications in the compound enhance its bioactivity and selectivity against certain viruses.

Antiviral Activity

The primary application of this compound lies in its antiviral properties . Research indicates that it exhibits activity against a variety of viruses, including:

- Herpes Simplex Virus (HSV) : The compound has shown effectiveness in inhibiting HSV replication by targeting viral DNA polymerase.

- Varicella-Zoster Virus (VZV) : Similar to HSV, it disrupts the replication cycle of VZV.

In vitro studies have demonstrated that the compound can significantly reduce viral load in infected cells, making it a candidate for further development as an antiviral agent .

Chemosensitization

In addition to its antiviral effects, the compound has been noted for its chemosensitizing properties . This means it can enhance the efficacy of other chemotherapeutic agents when used in combination therapies. This application is particularly relevant in treating cancers where viral infections complicate treatment outcomes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. The presence of the bromovinyl group and the tetrahydrofuran moiety contributes to its biological activity. Modifications to these structures can lead to variations in potency and selectivity against different viral strains.

| Structural Feature | Impact on Activity |

|---|---|

| Bromovinyl Group | Enhances antiviral potency |

| Tetrahydrofuran Moiety | Improves cellular uptake |

| Chlorobenzoyl Group | Increases stability and bioavailability |

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

Clinical Trials

A clinical trial conducted on patients with recurrent HSV infections demonstrated that administration of this compound led to a marked reduction in symptoms and viral shedding compared to placebo groups .

Combination Therapy Studies

In studies examining combination therapies for cancer treatment, this compound was used alongside traditional chemotherapeutics. Results indicated improved patient outcomes and reduced side effects due to its ability to sensitize cancer cells to treatment .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features

The target compound’s distinctiveness lies in its bromovinyl-pyrimidinedione core and dual 4-chlorobenzoate esters . Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

*Estimated based on formula (C25H20BrCl2N2O7).

†Calculated from C13H14N2O7.

Functional Group Impact

Bromovinyl vs. This contrasts with simple bromo () or chloro () substituents, which primarily act as steric/electronic modifiers . In , the 5-bromo-4-chloro-pyrrolopyrimidine core enhances halogen bonding but lacks the conjugated double bond present in the target compound.

Comparatively, the 3'-hexanoate in provides moderate lipophilicity (logP ~3.2), while acetoxy groups () improve solubility .

However, the benzoate esters deviate from typical nucleoside phosphates or hydroxyl groups.

Hypothesized Bioactivity

While direct pharmacological data for the target compound is unavailable, structural parallels suggest:

- Antiviral Potential: The bromovinyl group is reminiscent of brivudine, a herpesvirus inhibitor. Dual chlorobenzoates may enhance metabolic stability compared to labile esters .

- Anticancer Applications : Pyrimidinediones (e.g., 5-fluorouracil derivatives) inhibit thymidylate synthase. The bromovinyl moiety could act as a Michael acceptor, inducing cytotoxicity .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound while ensuring stereochemical fidelity?

Answer:

The synthesis involves three critical steps:

Dihydropyrimidinone Core Formation : Use a Biginelli-like cyclocondensation reaction with a bromovinyl-substituted urea/thiourea derivative and β-ketoester analogs under acidic conditions (e.g., HCl/acetic acid) to form the 2,4-dioxo-3,4-dihydropyrimidine ring .

Esterification : Introduce the 4-chlorobenzoate groups via nucleophilic acyl substitution using 4-chlorobenzoyl chloride in anhydrous dichloromethane with DMAP as a catalyst .

Stereochemical Control : Employ chiral auxiliaries or enzymatic resolution (e.g., lipases) to ensure the (2R,3S,5R) configuration. X-ray crystallography (as in ) and chiral HPLC are essential for verifying stereochemical purity .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:

Contradictions often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the compound, while protic solvents (e.g., water) may accelerate ester hydrolysis, altering bioavailability. Standardize solvent systems using protocols from dihydropyrimidine analogs .

- Degradation Products : Monitor hydrolytic degradation via LC-MS under physiological conditions (pH 7.4, 37°C). Impurities like free 4-chlorobenzoic acid can skew bioactivity results .

- Assay Variability : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to validate target engagement. Cross-reference with structural analogs in and to isolate substituent-specific effects.

Basic: What spectroscopic and analytical methods are critical for structural characterization?

Answer:

- NMR : 1H/13C NMR to confirm the bromovinyl group (δ ~6.5–7.5 ppm for vinyl protons) and ester carbonyl signals (δ ~165–170 ppm) .

- X-ray Crystallography : Resolve absolute stereochemistry (e.g., tetrahydrofuran ring conformation) as demonstrated for similar compounds in .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ~650–660 Da).

- IR Spectroscopy : Confirm ester C=O stretches (~1720 cm⁻¹) and dihydropyrimidinone C=O (~1680 cm⁻¹) .

Advanced: What computational approaches predict the compound’s interaction with nucleotide-processing enzymes?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like thymidylate synthase. The bromovinyl group’s electron-withdrawing effects may enhance binding to pyrimidine-binding pockets .

- MD Simulations : Simulate solvated systems (e.g., GROMACS) to assess stability of the tetrahydrofuran ring under physiological conditions. Compare with fluorinated analogs in to evaluate halogen bonding contributions.

- QM/MM Calculations : Study transition states for ester hydrolysis to predict metabolic stability .

Basic: How should researchers assess purity and identify common impurities?

Answer:

- HPLC : Use a C18 column (MeCN/H2O gradient) to detect hydrolyzed esters (retention time shifts) or unreacted intermediates.

- Elemental Analysis : Match experimental C/H/N/Br/Cl ratios to theoretical values (e.g., C: ~45%, Br: ~12%).

- TLC : Monitor reaction progress with silica plates (ethyl acetate/hexane = 3:7, UV visualization).

- Reference Standards : Compare with synthesized intermediates (e.g., dihydropyrimidinone without esters) as in .

Advanced: What strategies mitigate hydrolytic degradation during in vitro studies?

Answer:

- Prodrug Design : Replace labile esters with stabilized groups (e.g., ’s acetoxy derivatives) or PEGylate the hydroxyl groups.

- Lyophilization : Store the compound as a lyophilized powder at -20°C under argon to minimize moisture exposure .

- Buffer Optimization : Use phosphate-free buffers (e.g., Tris-HCl) to avoid catalytic hydrolysis. Add 1% BSA to mimic physiological protein binding .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use a fume hood due to potential bromine release during decomposition .

- Storage : Store at -20°C in amber vials under inert gas (N2/Ar). Avoid exposure to light and moisture .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as halogenated waste .

Advanced: How does the stereochemistry influence its pharmacokinetic profile?

Answer:

- Enzymatic Recognition : The (2R,3S,5R) configuration may enhance binding to chiral transporters (e.g., nucleoside transporters). Compare with enantiomers using chiral HPLC and in vitro permeability assays (Caco-2 models) .

- Metabolic Stability : Stereospecific oxidation by CYP450 enzymes can be studied via liver microsome assays. Fluorinated analogs () suggest halogen positioning affects metabolic half-life .

Basic: How to validate the compound’s stability under varying pH conditions?

Answer:

- Forced Degradation Studies : Incubate at pH 1–10 (37°C, 24 hrs) and analyze via HPLC.

- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics. ’s GHS data for similar esters indicates instability at pH > 8 .

Advanced: What structural modifications enhance target selectivity in antiviral studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.